molecular formula C17H10N4OS3 B2686048 4-cyano-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide CAS No. 477503-47-2

4-cyano-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide

Cat. No. B2686048
CAS RN: 477503-47-2
M. Wt: 382.47
InChI Key: JOQXHQTUSFKNFH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of cyanoacetamides, which this compound is a derivative of, can be carried out in several ways . The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .


Molecular Structure Analysis

The molecular structure of this compound includes a benzothiazole and thiazolo [4,5-g] [1,3]benzothiazole moieties. These structures suggest a potential role in targeting enzymes or receptors involved in cellular processes.


Chemical Reactions Analysis

Cyanoacetamide-N-derivatives are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Scientific Research Applications

Synthesis and Characterization

The synthesis of benzothiazole derivatives involves various chemical reactions, demonstrating the versatility of these compounds in synthetic chemistry. For instance, Baheti et al. (2002) explored a convenient synthesis of 2,3-disubstituted derivatives of 4H-pyrimido[2,1-b]-benzothiazole-4-one, highlighting the susceptibility of these compounds towards condensation with different reagents, indicating their potential in creating diverse chemical entities (K. Baheti, S. B. Kapratwar, S. V. Kuberkar, 2002).

Antimicrobial and Anticancer Activity

Research has also been conducted on the antimicrobial and anticancer properties of benzothiazole derivatives. Gouda et al. (2010) synthesized new thiazolidinone, thiazoline, and thiophene derivatives and evaluated them as antimicrobial agents, with some showing promising activities. This suggests the potential of benzothiazole derivatives in developing new antimicrobial agents (M. Gouda, M. A. Berghot, A. Shoeib, A. Khalil, 2010). Additionally, Yılmaz et al. (2015) synthesized pro-apoptotic indapamide derivatives as anticancer agents, indicating the relevance of benzothiazole and thiazolo compounds in cancer research (Ö. Yılmaz et al., 2015).

Green Chemistry Applications

The synthesis of N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl) benzamides by Horishny and Matiychuk (2020) using water as a "green" synthesis method underscores the importance of environmentally friendly approaches in chemical synthesis, highlighting the role of benzothiazole derivatives in advancing green chemistry principles (V. Horishny, V. Matiychuk, 2020).

Mechanism of Action

While the exact mechanism of action for this specific compound is not mentioned in the retrieved papers, the presence of the benzothiazole and thiazolo [4,5-g] [1,3]benzothiazole moieties suggests a potential role in targeting enzymes or receptors involved in cellular processes.

Future Directions

The development of novel TopI inhibitors aimed to overcome defects such as chemical instability, dose-limiting toxicity, and drug resistance has achieved considerable interest of medicinal chemists over the past decades . This compound, with its unique structure, could potentially contribute to this field of research .

properties

IUPAC Name

4-cyano-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10N4OS3/c1-23-17-20-12-7-6-11-13(14(12)25-17)24-16(19-11)21-15(22)10-4-2-9(8-18)3-5-10/h2-7H,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOQXHQTUSFKNFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)C4=CC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10N4OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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